2-{(2E)-2-[4-(4-benzylpiperazin-1-yl)-3-nitrobenzylidene]hydrazinyl}-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide
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Overview
Description
2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-BIS(2-METHYLPROPYL)-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound It features a combination of benzylpiperazine, nitrophenyl, and sulfonamide groups, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-BIS(2-METHYLPROPYL)-5-NITROBENZENE-1-SULFONAMIDE involves multiple steps:
Formation of Benzylpiperazine Derivative: The initial step involves the synthesis of the benzylpiperazine derivative. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Nitration of Benzylpiperazine: The benzylpiperazine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Condensation Reaction: The nitrated benzylpiperazine is then subjected to a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the hydrazone intermediate.
Sulfonamide Formation: The final step involves the reaction of the hydrazone intermediate with N,N-bis(2-methylpropyl)amine and a sulfonyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation Products: Nitroso or hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used to study the effects of nitro and sulfonamide groups on biological systems. It can serve as a probe to investigate enzyme interactions and cellular pathways.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry. It may be explored as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-BIS(2-METHYLPROPYL)-5-NITROBENZENE-1-SULFONAMIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZALDEHYDE: A precursor in the synthesis of the target compound.
N,N-BIS(2-METHYLPROPYL)-5-NITROBENZENE-1-SULFONAMIDE: A related sulfonamide derivative with similar functional groups.
BENZYLPIPERAZINE: A simpler analog with a piperazine core.
Uniqueness
The uniqueness of 2-[(2E)-2-{[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N,N-BIS(2-METHYLPROPYL)-5-NITROBENZENE-1-SULFONAMIDE lies in its combination of functional groups. The presence of both nitro and sulfonamide groups, along with the benzylpiperazine moiety, provides a unique set of chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C32H41N7O6S |
---|---|
Molecular Weight |
651.8 g/mol |
IUPAC Name |
2-[(2E)-2-[[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]methylidene]hydrazinyl]-N,N-bis(2-methylpropyl)-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C32H41N7O6S/c1-24(2)21-37(22-25(3)4)46(44,45)32-19-28(38(40)41)11-12-29(32)34-33-20-27-10-13-30(31(18-27)39(42)43)36-16-14-35(15-17-36)23-26-8-6-5-7-9-26/h5-13,18-20,24-25,34H,14-17,21-23H2,1-4H3/b33-20+ |
InChI Key |
BTNKCNDQEXUDNC-FMFFXOCNSA-N |
Isomeric SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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